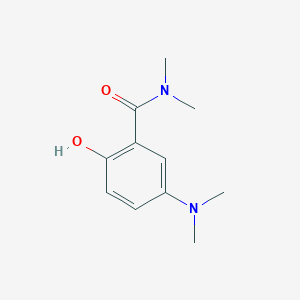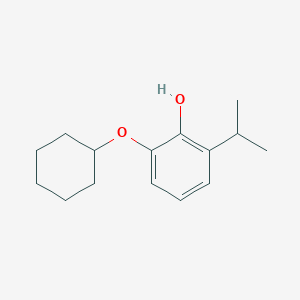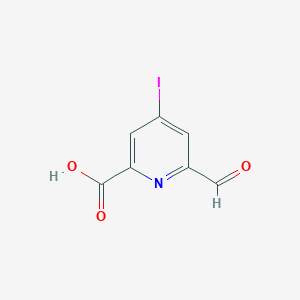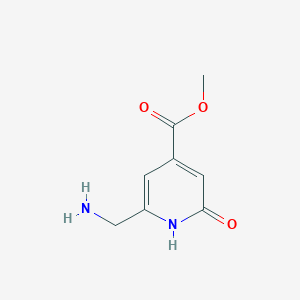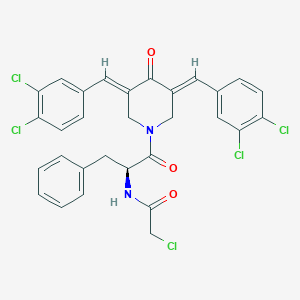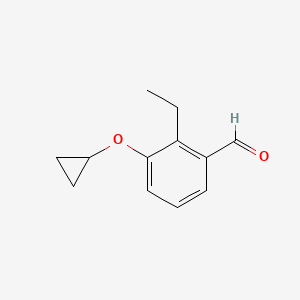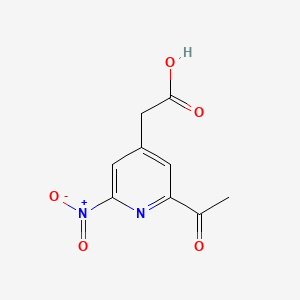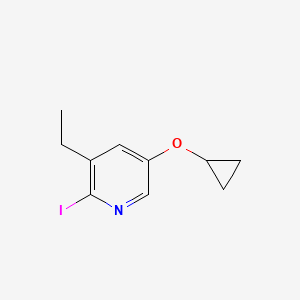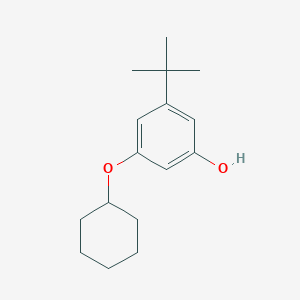
3-Tert-butyl-5-(cyclohexyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-(cyclohexyloxy)phenol: is an organic compound characterized by a phenolic structure with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and cyclohexanol.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.
Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry:
Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.
Additives: Incorporated into lubricants and fuels to enhance performance and longevity.
Wirkmechanismus
Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:
Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Molecular Targets and Pathways:
Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.
Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butylphenol: Lacks the cyclohexyloxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant but with different structural features and applications.
4-tert-Butylcatechol: Contains two hydroxyl groups, providing different reactivity and applications.
Uniqueness: 3-tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which enhance its antioxidant properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C16H24O2 |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
3-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
NLUAELPAGDWFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


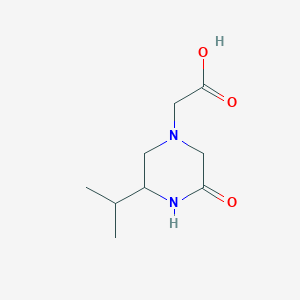
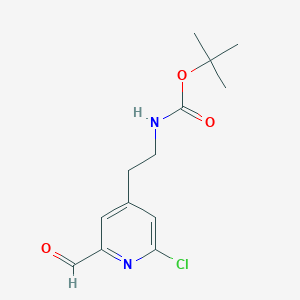
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
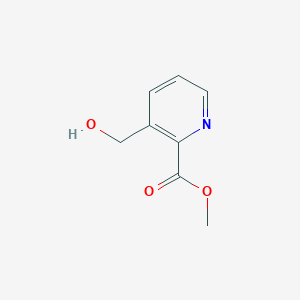
![[3-Formyl-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14854478.png)
